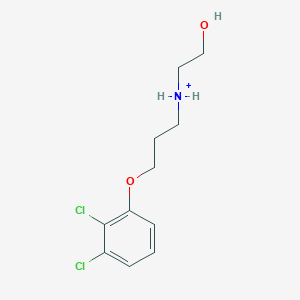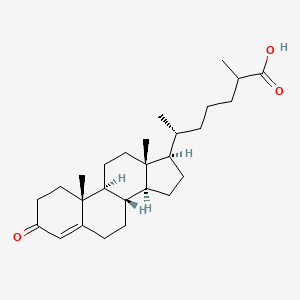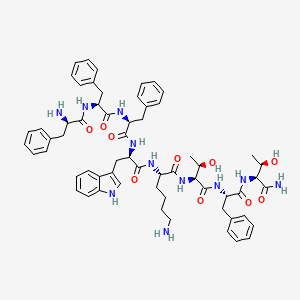
Cefetrizole
描述
西非替唑是一种氨基头孢菌素酸衍生物,对耐青霉素菌株具有广谱抗菌活性。它由西班牙制药公司Ferrer Internacional S. A. 获得专利。 该化合物属于头孢菌素类抗生素,这类抗生素以其β-内酰胺结构和对多种细菌感染的有效性而闻名 .
准备方法
合成路线和反应条件
西非替唑的合成涉及对头孢菌素核心结构的修饰 具体的合成路线和反应条件是原公司专有的,并已获得专利 .
工业生产方法
西非替唑的工业生产涉及在受控条件下进行大规模化学合成,以确保高纯度和产量。该过程包括多个步骤,例如发酵、化学修饰和纯化。 生产方法旨在具有成本效益且可扩展,以满足制药市场需求 .
化学反应分析
反应类型
西非替唑会发生多种类型的化学反应,包括:
氧化: 该反应涉及添加氧或去除氢,导致形成氧化产物。
还原: 该反应涉及添加氢或去除氧,导致形成还原产物。
常用试剂和条件
氧化: 常用试剂包括过氧化氢和高锰酸钾。
还原: 常用试剂包括硼氢化钠和氢化铝锂。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生亚砜或砜,而还原可能产生醇或胺 .
科学研究应用
西非替唑具有广泛的科学研究应用,包括:
化学: 用作研究β-内酰胺类抗生素及其反应性的模型化合物。
生物学: 研究其对细菌细胞壁合成和抗性机制的影响。
医学: 探索其在治疗细菌感染方面的潜在用途,尤其是那些对其他抗生素耐药的细菌感染。
工业: 用于开发新型抗菌剂和制剂
作用机制
西非替唑通过抑制细菌细胞壁合成发挥其抗菌作用。它与位于细菌细胞壁内部的青霉素结合蛋白 (PBP) 结合,抑制肽聚糖合成的最终转肽步骤。 这种抑制阻止了功能性细胞壁的形成,导致细菌细胞裂解和死亡 .
相似化合物的比较
类似化合物
头孢曲松: 另一种头孢菌素类抗生素,具有广泛的活性。
头孢唑林: 一种第一代头孢菌素,主要用于手术预防。
头孢呋辛: 一种第二代头孢菌素,对革兰氏阴性细菌具有增强的活性 .
独特性
西非替唑的独特性在于它对耐青霉素菌株具有广谱抗菌活性,以及它特有的修饰,增强了其有效性。 与其他一些头孢菌素不同,西非替唑是专门针对耐药菌株设计的,使其成为对抗生素耐药性斗争中宝贵的工具 .
属性
IUPAC Name |
(6R,7R)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S3/c22-10(4-9-2-1-3-26-9)19-11-13(23)21-12(15(24)25)8(5-27-14(11)21)6-28-16-17-7-18-20-16/h1-3,7,11,14H,4-6H2,(H,19,22)(H,24,25)(H,17,18,20)/t11-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWYUAURRDNBKR-BXUZGUMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=NC=NN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=NC=NN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301024331 | |
| Record name | (6R,7R)-8-Oxo-7-(2-(2-thienyl)acetamido)-3-((s-triazol-3-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-en-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301024331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65307-12-2 | |
| Record name | Cefetrizole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065307122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R,7R)-8-Oxo-7-(2-(2-thienyl)acetamido)-3-((s-triazol-3-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-en-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301024331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFETRIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61K37E446T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B1663752.png)



![2-[(2-bromophenyl)methoxy]benzoic Acid](/img/structure/B1663760.png)

![2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide](/img/structure/B1663765.png)


